![molecular formula C31H29N3O2S2 B12032519 (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-37-8](/img/structure/B12032519.png)
(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazole derivative under specific conditions. The reaction often requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one exhibit a range of biological activities:
- Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development.
- Anticancer Properties : The compound's structure may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation, indicating potential use in treating inflammatory diseases.
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Understanding the mechanisms by which this compound interacts with biological targets is crucial for its application in drug design. Techniques such as molecular docking studies can elucidate binding affinities and interaction patterns with proteins involved in disease pathways.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of This compound against structurally related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2-Thioxoimidazolidinone | Structure | Antimicrobial |
Benzothiazole Derivatives | Structure | Anticancer |
Pyrazole-based Compounds | Structure | Anti-inflammatory |
The incorporation of isobutoxy and methyl groups enhances solubility and interaction potential with biological targets compared to other thiazolidinone derivatives.
Case Studies and Research Findings
Recent studies have focused on the efficacy of this compound in various therapeutic contexts:
- Cancer Research : A study demonstrated that derivatives similar to this compound inhibited tumor growth in xenograft models, suggesting potential as an anticancer agent.
- Infectious Diseases : Research indicated that the compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a new antibiotic.
- Inflammatory Disorders : Clinical trials are underway to evaluate its effectiveness in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with similar reactivity.
Benzothiazole derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Phenylpyrazole derivatives: Compounds with a pyrazole ring that share similar chemical properties.
Uniqueness
What sets (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research and industrial applications.
Biological Activity
The compound (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. Thiazolidinones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, which contributes to their pharmacological properties. This article examines the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.
Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C25H25N3O2S2
- Molecular Weight : 453.61 g/mol
The presence of various substituents in the thiazolidinone framework significantly influences its biological activity. The specific arrangement of the benzyl and pyrazole groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In particular, derivatives exhibiting substitutions at the 4-position of the thiazolidinone ring have shown enhanced activity against breast and colon cancer cells, with IC50 values in the micromolar range .
Antimicrobial Activity
Thiazolidinones are recognized for their broad-spectrum antimicrobial properties. Research indicates that the compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have been reported to inhibit bacterial growth with minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Antioxidant Activity
The antioxidant capacity of thiazolidinone derivatives has been assessed using various assays, including DPPH scavenging and lipid peroxidation inhibition tests. Compounds related to this thiazolidinone have shown significant antioxidant activity, with some exhibiting EC50 values lower than that of Vitamin C, indicating a potent ability to scavenge free radicals . This property is crucial for mitigating oxidative stress-related diseases.
Anti-inflammatory Activity
Thiazolidinones have also been studied for their anti-inflammatory effects. The compound is thought to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models. In vitro studies have shown that similar compounds can reduce edema in animal models significantly .
Data Tables
Case Studies
- Anticancer Study : A derivative structurally similar to the target compound was evaluated for its effect on human breast cancer cells (MCF-7). The study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
- Antimicrobial Evaluation : A series of thiazolidinone derivatives were tested against clinical isolates of E. coli and S. aureus. The results indicated that modifications at the benzyl position significantly enhanced antibacterial potency.
- Antioxidant Research : A comparative study involving several thiazolidinone derivatives showed that those with hydroxyl substitutions exhibited superior antioxidant properties compared to their counterparts lacking such groups.
Properties
CAS No. |
623936-37-8 |
---|---|
Molecular Formula |
C31H29N3O2S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-21(2)20-36-27-16-10-15-26(22(27)3)29-24(19-34(32-29)25-13-8-5-9-14-25)17-28-30(35)33(31(37)38-28)18-23-11-6-4-7-12-23/h4-17,19,21H,18,20H2,1-3H3/b28-17- |
InChI Key |
XMEHFZJJNVTJBL-QRQIAZFYSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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